molecular formula C16H14Cl3NO3S B2409931 N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide CAS No. 300670-01-3

N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide

Cat. No.: B2409931
CAS No.: 300670-01-3
M. Wt: 406.7
InChI Key: RFSDLFHCTYCCJW-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide is a chemical compound that has gained attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a benzenesulfonyl group, a trichloroethyl group, and a methylbenzamide moiety, making it a unique and versatile molecule.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that the compound may target bacterial cells or specific enzymes within these cells.

Mode of Action

It is known that benzenesulfonyl derivatives can react with grignard reagents to form various compounds . This suggests that the compound may interact with its targets through a similar mechanism, possibly leading to changes in the target’s structure or function.

Biochemical Pathways

Similar compounds have been found to inhibit the activity of cyclooxygenase-2 (cox-2), an enzyme involved in the production of inflammatory mediators. This suggests that the compound may affect inflammatory pathways.

Pharmacokinetics

The compound is known to be soluble in acetonitrile, dichloromethane, or tetrahydrofuran, and insoluble in toluene . This suggests that the compound may have good bioavailability.

Result of Action

Similar compounds have been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This suggests that the compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide. For instance, the compound’s solubility in various solvents suggests that it may be more effective in certain environments than others . Additionally, the compound’s stability may be affected by factors such as temperature, pH, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trichloroethylamine, followed by the introduction of the 4-methylbenzamide group. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzenesulfonyl-2,2,2-trichloroethyl)-benzamide
  • N-(1-benzenesulfonyl-2,2,2-trichloroethyl)-2,4-dichlorobenzamide
  • N-(2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)-ethyl)-benzamide

Uniqueness

N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide is unique due to the presence of the 4-methylbenzamide group, which enhances its biological activity and selectivity compared to other similar compounds. This structural modification allows for improved interaction with molecular targets and pathways, making it a promising candidate for further research and development .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO3S/c1-11-7-9-12(10-8-11)14(21)20-15(16(17,18)19)24(22,23)13-5-3-2-4-6-13/h2-10,15H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSDLFHCTYCCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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